2,4-Dichloro-6-methylquinoline

Description

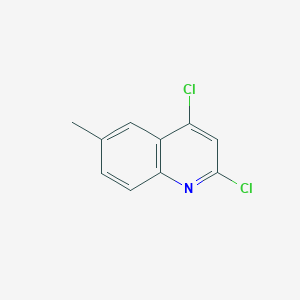

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYIJJUSFYXLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373044 | |

| Record name | 2,4-Dichloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-18-2 | |

| Record name | 2,4-Dichloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2,4-Dichloro-6-methylquinoline (CAS: 102878-18-2)

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a foundational heterocyclic scaffold in drug design, renowned for its presence in a wide array of biologically active compounds.[1] Substituted quinolines exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of various functional groups on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This versatility has made quinoline derivatives a subject of intense research and development in the pharmaceutical industry.[3][4]

2,4-Dichloro-6-methylquinoline, in particular, serves as a versatile precursor for creating diverse molecular libraries. The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for sequential and site-selective functionalization, a crucial feature for structure-activity relationship (SAR) studies in drug discovery.[5][6]

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102878-18-2 | [7][8] |

| Molecular Formula | C₁₀H₇Cl₂N | [7][8] |

| Molecular Weight | 212.08 g/mol | [7][8] |

| Appearance | Light yellow to yellow solid | [7] |

| Melting Point | 95 °C | [7] |

| Boiling Point (Predicted) | 304.7 ± 37.0 °C | [7] |

| Density (Predicted) | 1.351 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | -0.91 ± 0.50 | [7] |

| LogP (Predicted) | 3.85 | [8] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [8] |

Synthesis of this compound

The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[9] This reaction can be adapted for the synthesis of this compound. A general and efficient approach involves the cyclization of an appropriate N-arylacetamide.[9]

Synthetic Pathway Overview

The synthesis of this compound can be achieved from p-toluidine through a two-step process involving acylation followed by a Vilsmeier-Haack reaction.[9]

Caption: Synthesis of this compound from p-toluidine.

Detailed Experimental Protocol

Step 1: Synthesis of N-(p-tolyl)acetamide

-

To a solution of p-toluidine in acetic acid, add acetic anhydride.

-

Reflux the reaction mixture for approximately one hour.[10]

-

Upon cooling, the N-(p-tolyl)acetamide will precipitate.

-

Filter the solid product, wash with cold water, and dry.

Causality: The acylation of the amine group on p-toluidine with acetic anhydride is a standard nucleophilic acyl substitution reaction. Acetic acid serves as a suitable solvent.

Step 2: Vilsmeier-Haack Cyclization and Chlorination

-

Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-5 °C with constant stirring.[10][11]

-

Add the N-(p-tolyl)acetamide prepared in Step 1 to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90 °C for 4-10 hours.[10] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base, such as sodium carbonate solution, which will precipitate the crude product.[11]

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Causality: The Vilsmeier reagent acts as an electrophile, attacking the electron-rich aromatic ring of the N-arylacetamide, leading to cyclization. The phosphoryl chloride present in excess also serves as a chlorinating agent, converting the initially formed 4-hydroxy-2-quinolone intermediate into the final 2,4-dichloroquinoline derivative.[12] The methyl group at the para-position of the starting aniline directs the cyclization to form the 6-methyl substituted quinoline.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1] this compound is a valuable starting material for the synthesis of various biologically active molecules.

Precursor for Anticancer Agents

Substituted quinolines have shown significant potential as anticancer agents by targeting various cellular pathways.[1] For instance, some quinoline derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1] The this compound core can be functionalized to develop novel compounds with potent anticancer activities against various cancer cell lines.[13]

Development of Antimicrobial Agents

The quinoline core is present in several antimicrobial drugs.[14] Derivatives of this compound can be synthesized and screened for their antibacterial and antifungal activities.[2] The chlorine atoms at the 2- and 4-positions are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of various pharmacophores to enhance antimicrobial potency.

Synthesis of Antiviral Compounds

Recent studies have highlighted the potential of substituted quinolines as antiviral agents, particularly against the Influenza A virus (IAV).[15] The mechanism of action for some of these compounds involves the inhibition of viral RNA transcription and replication.[15] this compound provides a versatile platform for the design and synthesis of novel anti-IAV candidates.

Regioselective Functionalization

A key advantage of 2,4-dichloroquinolines in synthesis is the ability to perform regioselective substitutions. The chlorine at the 4-position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.[6][16] This allows for the selective introduction of a nucleophile at C4, followed by a different modification at C2, enabling the creation of complex and diverse molecular architectures. For example, a Suzuki coupling can be performed at the C4 position after an initial Sonogashira coupling at C2.[6]

Caption: Regioselective functionalization of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Table 2: Hazard Identification

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [17] |

| H315 | Causes skin irritation | [17] |

| H318/H319 | Causes serious eye damage/irritation | [17] |

| H335 | May cause respiratory irritation | [17] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19]

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

-

Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[7]

First Aid Measures:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If on skin: Wash with plenty of soap and water.[18]

-

If inhaled: Move person into fresh air.[20]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the potential for regioselective functionalization make it an attractive starting material for the development of novel therapeutic agents. The broad spectrum of biological activities associated with the quinoline scaffold ensures that this compound will continue to be of significant interest to researchers in the field of drug discovery. Adherence to proper safety and handling protocols is essential for its use in a laboratory setting.

References

- Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.

- Ahluwalia, V. K., et al. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.

- Various Authors. (2025). Biological Activities of Quinoline Derivatives. ResearchGate.

- Singh, P., & Singh, P. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.

- Various Authors. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.

- Benchchem. (n.d.). 2,4-Dichloro-6-(difluoromethyl)quinoline|CAS 1422496-30-7.

- Various Authors. (n.d.). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives.

- CookeChem. (n.d.). This compound , 97% , 102878-18-2.

- Various Authors. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed.

- Various Authors. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.

- Various Authors. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

- ChemScene. (n.d.). 102878-18-2 | this compound.

- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.

- ChemScene. (n.d.). Certificate of Analysis - this compound.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Thoreauchem. (n.d.). This compound-102878-18-2.

- Various Authors. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. NIH.

- Unknown. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Finar Chemicals. (2010). Material Safety Data Sheet.

- Capot Chemical. (2025). material safety data sheet.

- Various Authors. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. RSC Publishing.

- Various Authors. (2025). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate.

- Various Authors. (2025). Regioselective synthesis of novel 2-chloroquinoline derivatives of 1,4-dihydropyridines.

- Various Authors. (n.d.). 2,4-Dichloro-6-methoxyquinoline. PMC - NIH.

- El-Gaby, M. S. A., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery.

- Various Authors. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH.

- Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin J Anal Pharm Chem.

- ChemSynthesis. (2025). 6-chloro-2,4-diphenylquinoline.

- Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.

- PubChem. (n.d.). This compound | C10H7Cl2N | CID 2754668.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Various Authors. (n.d.). An improved process for the synthesis of quinoline derivatives. Google Patents.

- PubChem. (n.d.). 2,4-Dichloro-6-methoxyquinoline | C10H7Cl2NO | CID 948356.

- Various Authors. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound , 97% , 102878-18-2 - CookeChem [cookechem.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. chemijournal.com [chemijournal.com]

- 11. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 12. ijsr.net [ijsr.net]

- 13. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | C10H7Cl2N | CID 2754668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

- 20. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-6-methylquinoline

<

Introduction

2,4-Dichloro-6-methylquinoline is a polysubstituted heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are of significant interest to the pharmaceutical and materials science industries due to their prevalence in bioactive natural products and their utility as versatile synthetic intermediates. The specific substitution pattern of this compound—two chlorine atoms at positions 2 and 4, and a methyl group at position 6—creates a unique electronic and steric profile that dictates its physical properties and reactivity. Understanding these fundamental physical characteristics is a critical prerequisite for its effective use in drug design, synthetic chemistry, and materials development.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed for researchers and drug development professionals, offering not only a summary of key data but also insights into the experimental methodologies required for its characterization. The document emphasizes the causality behind experimental choices and provides actionable protocols, reflecting a field-proven approach to compound evaluation.

Section 1: Chemical and Physical Properties

The physical state, solubility, and thermal properties of a compound are foundational to its handling, formulation, and reaction setup. These properties are directly influenced by the molecule's structure: a fused aromatic system with two electronegative chlorine atoms and a nonpolar methyl group.

Summary of Physical Data

A consolidation of the core physical and chemical identifiers for this compound is presented below. It is noteworthy that while computational data and basic identifiers are well-established, specific experimental values for properties like melting and boiling points are not widely reported in publicly accessible literature, underscoring the need for empirical determination by researchers.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 102878-18-2 | [1] |

| Molecular Formula | C₁₀H₇Cl₂N | [1] |

| Molecular Weight | 212.07 g/mol | [1] |

| Monoisotopic Mass | 210.9955546 Da | [1] |

| Appearance | Solid (predicted) | Inferred from similar structures |

| Melting Point | Not reported in literature | - |

| Boiling Point | Not reported in literature | - |

| Calculated XlogP | 4.1 | [1] |

Solubility Profile

Expertise & Experience: The calculated octanol-water partition coefficient (XlogP) of 4.1 indicates that this compound is a highly lipophilic and hydrophobic molecule[1]. This is expected, given the large, nonpolar aromatic surface and the two chlorine substituents. Consequently, it is predicted to have very low solubility in aqueous media and high solubility in nonpolar organic solvents. For drug development purposes, this high lipophilicity is a critical parameter to consider, as it can impact absorption, distribution, metabolism, and excretion (ADME) properties.

A qualitative assessment in common laboratory solvents is the first practical step. The choice of solvents for this initial screen should span a range of polarities.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid, small-scale method to estimate solubility, conserving valuable material.

-

Preparation: Aliquot approximately 1-2 mg of this compound into separate small, labeled vials (e.g., 1-dram vials).

-

Solvent Addition: To each vial, add 0.5 mL of a test solvent. Recommended test solvents include:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dimethyl Sulfoxide (DMSO) (polar, aprotic)

-

Dichloromethane (DCM) (nonpolar)

-

Toluene (nonpolar)

-

Hexanes (nonpolar)

-

-

Observation: Vortex each vial for 30-60 seconds at room temperature.

-

Classification: Observe the vials against a contrasting background. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating (Optional): For vials where the compound is partially soluble or insoluble, gently warm the mixture (e.g., to 40-50 °C) to observe if solubility increases with temperature.

Trustworthiness: This self-validating system provides a reliable, albeit qualitative, profile. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) with a calibration curve or Nuclear Magnetic Resonance (NMR) with an internal standard would be required.

Section 2: Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data provide an unambiguous fingerprint of a molecule's structure, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

-

Aromatic Region (approx. 7.0-8.5 ppm): Four signals are expected for the four protons on the quinoline ring system. Their specific chemical shifts and coupling patterns (doublets, singlets, etc.) will depend on their position relative to the nitrogen and chlorine atoms.

-

Methyl Region (approx. 2.5 ppm): A singlet integrating to three protons is expected for the methyl group at the C6 position.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

-

Aromatic Region (approx. 120-150 ppm): Signals for the carbons of the quinoline ring will appear in this region. Carbons bonded to chlorine (C2 and C4) are expected to be shifted further downfield.

-

Methyl Region (approx. 20-25 ppm): A single signal is expected for the methyl carbon.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. Key expected absorption bands include:

-

Aromatic C-H Stretch: ~3050-3100 cm⁻¹ (weak to medium)

-

Aromatic C=C and C=N Stretch: ~1500-1600 cm⁻¹ (medium to strong, multiple bands)

-

C-H Bending (out-of-plane): ~750-900 cm⁻¹ (strong, pattern is diagnostic of substitution)

-

C-Cl Stretch: ~600-800 cm⁻¹ (medium to strong)

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the compound and offers structural clues through its fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight (~211 for the monoisotopic mass).

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern for a molecule containing two chlorine atoms will be observed: a base peak (M⁺), a peak at M+2 of approximately 65% the intensity of the M⁺ peak, and a peak at M+4 of approximately 10% intensity.

-

Fragmentation: Common fragmentation pathways for chloroquinolines involve the sequential loss of chlorine radicals (Cl•) or hydrogen chloride (HCl), leading to fragment ions at M-35/36 and M-70/71/72.

Crystallographic Data

The crystal structure of this compound has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC).[1] This provides definitive proof of the molecular structure and connectivity in the solid state.

While the full crystallographic table is best accessed via specialized software, the existence of this data confirms the compound's structure and provides information on its solid-state packing, which can influence properties like solubility and dissolution rate.

Section 3: Experimental Workflows

The following section details the workflows for characterizing the physical properties of a newly synthesized or procured batch of this compound.

Workflow for Physical Property Characterization

Caption: Workflow for the physical characterization of this compound.

Experimental Protocol: Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) suggests a pure compound, while a broad or depressed range indicates the presence of impurities. This protocol uses a standard digital melting point apparatus.

-

Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass using a spatula.

-

Capillary Loading: Tap the open end of a melting point capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Measurement: Using a new capillary, repeat the measurement. Heat rapidly to about 20 °C below the scouted melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Section 4: Stability and Handling

Based on its GHS classification, this compound is a hazardous substance that requires careful handling.[1]

Hazard Profile:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Section 5: Conclusion

This compound is a hydrophobic, aromatic compound whose full physical characterization is still emerging in public literature. While its molecular structure and identity are well-defined by spectroscopic and crystallographic data, key experimental parameters such as melting point, boiling point, and quantitative solubility require empirical determination. The protocols and workflows detailed in this guide provide a robust framework for researchers to obtain these critical data points. A thorough understanding of its physical properties, combined with adherence to strict safety protocols, is essential for leveraging the full potential of this versatile quinoline derivative in scientific research and development.

References

- PubChem. This compound.

- Somvanshi, R., & Subashini, R., et al. (2008). Synthesis and cytotoxic activity of some 2,4-dichloro-5-fluorobenzoyl substituted quinoline derivatives. Medicinal Chemistry Research, 17, 360–370. [Link]

Sources

2,4-Dichloro-6-methylquinoline: A Core Building Block for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2,4-Dichloro-6-methylquinoline is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its structural rigidity, combined with two distinct and reactive chlorine substituents, makes it an exceptionally versatile scaffold for constructing complex molecular architectures. The quinoline core itself is a well-established "privileged structure," frequently found in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, synthesis, analytical validation, and, most critically, its strategic application in the regioselective synthesis of novel compounds. This document is intended for researchers, chemists, and drug development professionals who leverage advanced chemical intermediates to drive innovation.

Core Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The identity and characteristics of this compound are summarized below.

Chemical Identity

The compound is unambiguously identified by a set of standardized nomenclature and registry numbers, ensuring clarity and precision in scientific communication and procurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 102878-18-2 | [1][2][3] |

| Molecular Formula | C₁₀H₇Cl₂N | [1][2][3] |

| SMILES | CC1=CC=C2N=C(Cl)C=C(Cl)C2=C1 | [1][2] |

| InChI Key | GLYIJJUSFYXLNF-UHFFFAOYSA-N | [1][3] |

Molecular Structure

The structure consists of a quinoline bicyclic system with chlorine atoms substituted at positions 2 and 4, and a methyl group at position 6.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Properties

These properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Molecular Weight | 212.08 g/mol | [1][2][4] |

| Appearance | Solid | [3] |

| Boiling Point | 304.7 °C (Predicted) | [4] |

| Purity (Typical) | ≥97% | [2][3] |

| Storage Conditions | 2-8 °C, dry environment | [2][4] |

Synthesis and Mechanistic Considerations

The synthesis of 2,4-dichloroquinolines is a well-established process in organic chemistry, typically involving a cyclization reaction followed by chlorination. The choice of this pathway is dictated by the commercial availability of starting materials and the high efficiency of the transformation.

Rationale for Synthetic Strategy

The most common and logical approach begins with a substituted aniline—in this case, p-toluidine—and a malonic acid derivative. This undergoes a condensation and cyclization reaction (such as the Conrad-Limpach synthesis) to form the corresponding 4-hydroxy-2-quinolone intermediate. This intermediate is then treated with a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to simultaneously convert the hydroxyl and ketone moieties into chlorides.[5] This two-step process is highly reliable and scalable for producing the target dichloro compound.

Generalized Laboratory Synthesis Protocol

Disclaimer: This protocol is a generalized representation and must be adapted and optimized based on laboratory-specific equipment and safety standards. All work should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Step 1: Cyclization.

-

To a suitable reaction vessel, add p-toluidine and diethyl malonate.

-

Heat the mixture under reflux for 2-4 hours to form the intermediate amide.

-

Slowly add the reaction mixture to a pre-heated high-boiling point solvent (e.g., diphenyl ether) at ~250 °C to effect cyclization.

-

Cool the mixture and collect the precipitated 4-hydroxy-6-methylquinolin-2(1H)-one by filtration.

-

-

Step 2: Chlorination. [5]

-

Carefully add the dried quinolinone intermediate from Step 1 to an excess of phosphorus oxychloride (POCl₃).

-

Optionally, add phosphorus pentachloride (PCl₅) to facilitate the reaction.

-

Heat the mixture under reflux for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).

-

Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates.

-

Collect the crude this compound by filtration, wash with water, and dry.

-

-

Step 3: Purification.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified compound.

-

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and stability of the compound before its use in subsequent synthetic steps.

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The spectrum should show distinct signals corresponding to the three protons on the benzene ring, a singlet for the proton at the C3 position of the quinoline ring, and a characteristic singlet for the methyl group protons around 2.4-2.5 ppm.

-

¹³C NMR Spectroscopy: The spectrum will display ten unique carbon signals. The signals for the carbons bonded to chlorine (C2 and C4) will be significantly downfield. PubChem indicates the availability of reference spectra.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms. The isotopic pattern will exhibit peaks at m/z corresponding to [M], [M+2], and [M+4] in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: Key absorption bands will include C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, characteristic of the aromatic quinoline core.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This self-validating system ensures that the material meets the purity requirements (typically >97%) for use in sensitive drug discovery applications.

-

System Preparation: Use a C18 reverse-phase column.

-

Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water (e.g., 70:30 v/v), with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase or acetonitrile to a final concentration of ~1 mg/mL.

-

Injection & Run: Inject 5-10 µL of the sample and run the analysis for 10-15 minutes.

-

Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chemical Reactivity and Strategic Applications in Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. Quinoline derivatives are staples in medicinal chemistry, forming the core of drugs for treating cancer, inflammation, and infectious diseases.[6][7]

The Power of Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this scaffold stems from the differential reactivity of the two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.

Causality of Regioselectivity: This phenomenon is a direct result of electronic effects within the quinoline ring system. The nitrogen atom at position 1 acts as a powerful electron-withdrawing group through resonance. This effect is more pronounced at the C4 (para) position than at the C2 (ortho) position, leading to a greater partial positive charge (δ+) on the C4 carbon. This makes C4 the preferred site for attack by nucleophiles (e.g., amines, thiols, alcohols). This predictable regioselectivity is a cornerstone of its synthetic utility, allowing for the controlled, stepwise introduction of different functional groups. A similar principle of C4-selectivity is well-documented in the closely related quinazoline systems.[8]

Workflow for a Regioselective Library Synthesis

This workflow illustrates how the differential reactivity can be exploited to build molecular diversity from a single starting material.

Caption: Strategic workflow for library synthesis via sequential SNAr reactions.

By using a diverse set of nucleophiles in a stepwise fashion, chemists can rapidly generate large libraries of novel compounds for biological screening, accelerating the hit-to-lead optimization process in drug discovery.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any reactive chemical intermediate.

-

Hazard Profile: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[2][4] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in pharmaceutical research. Its well-defined molecular structure, predictable reactivity, and access to the privileged quinoline scaffold provide a robust platform for the synthesis of next-generation therapeutics. By understanding the principles of its synthesis, characterization, and, most importantly, its regioselective reactivity, research and development teams can fully leverage its potential to accelerate the discovery of novel and impactful medicines.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). This compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery.

- Subashini, R., Hathwar, V. R., Manivel, P., Prabakaran, K., & Khan, F. N. (2009). 2,4-Dichloro-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o837.

- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(10), 6749-6759.

- Mendes, L. F. S., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 389.

- RSC Publishing. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, 16, 1957-1962.

Sources

- 1. This compound | C10H7Cl2N | CID 2754668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,4-Dichloro-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2,4-Dichloro-6-methylquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-6-methylquinoline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the characterization of this compound.

Introduction: The Significance of this compound

This compound is a substituted quinoline derivative. The quinoline scaffold is a core structural motif in a wide array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The specific substitution pattern of this compound, featuring chloro groups at the 2 and 4 positions and a methyl group at the 6 position, makes it a versatile precursor for the synthesis of more complex molecules with tailored biological activities. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure and basic properties is essential before delving into its spectroscopic signatures.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | [1] |

| Molecular Weight | 212.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 102878-18-2 | [1] |

| Appearance | Solid (form) | [2] |

Synthesis and Experimental Context

The method of synthesis can significantly influence the impurity profile of the final compound. A common route to 2,4-dichloroquinolines involves the chlorination of the corresponding 4-hydroxy-2-quinolones. For instance, the synthesis of the related 2,4-dichloro-8-methylquinoline is achieved by treating 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride[3]. This understanding is crucial for the analytical chemist, as it provides a rationale for anticipating potential side-products and unreacted starting materials that might be observed in the spectroscopic analysis.

Experimental Workflow for Synthesis and Characterization:

Sources

"¹H NMR and ¹³C NMR spectrum of 2,4-Dichloro-6-methylquinoline"

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,4-Dichloro-6-methylquinoline

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. For researchers in medicinal chemistry and drug development, a precise understanding of a molecule's structure is fundamental to deciphering structure-activity relationships (SAR) and guiding further synthesis efforts. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound (CAS No. 102878-18-2), a substituted quinoline of interest in synthetic chemistry.[1][2][3] We will dissect the spectral features, assign proton and carbon signals, and explain the underlying chemical principles that govern the observed chemical shifts and coupling patterns. This document is intended to serve as a practical reference for scientists engaged in the characterization of complex heterocyclic compounds.

Introduction: The Role of NMR in Characterizing Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[4] The biological activity of quinoline derivatives is exquisitely sensitive to the substitution pattern on the heterocyclic ring system. Therefore, definitive spectroscopic characterization is not merely a procedural step but a critical component of the discovery process.

NMR spectroscopy provides a detailed map of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[5] For a molecule like this compound, NMR allows us to:

-

Confirm the successful synthesis and purity of the compound.

-

Verify the precise location of the chloro and methyl substituents.

-

Understand the electronic environment of every proton and carbon atom within the molecule.

This guide will leverage established NMR principles to provide a full spectral assignment, demonstrating how to derive high-confidence structural information from raw spectral data.

Molecular Structure and Numbering

A clear understanding of the molecular topology is essential before delving into spectral analysis. The structure of this compound is shown below with the conventional numbering system for the quinoline ring.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their connectivity through spin-spin coupling.[6] The spectrum of this compound is characterized by signals in both the aromatic (δ 7.0-8.5 ppm) and aliphatic (δ 2.0-3.0 ppm) regions.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Assignment |

|---|---|---|---|

| ~8.01 | d | H-8 | The proton at the 8-position experiences significant deshielding due to the "peri-effect" of the nitrogen lone pair, causing it to resonate at the lowest field in the carbocyclic ring.[6] It is coupled to H-7, appearing as a doublet. |

| ~7.75 | d | H-5 | This proton is ortho to the weakly electron-donating methyl group at C-6. It is coupled to H-7 (meta-coupling), often appearing as a sharp singlet or a narrow doublet. |

| ~7.50 | dd | H-7 | This proton is coupled to both H-8 (ortho-coupling) and H-5 (meta-coupling), resulting in a doublet of doublets. Its chemical shift is influenced by the ortho methyl group and para chloro group. |

| ~7.35 | s | H-3 | Located on the pyridine ring between two electron-withdrawing chloro substituents, this proton is significantly deshielded. With no adjacent protons, its signal is a singlet. |

| ~2.52 | s | H-6 (CH₃) | The methyl protons are in an aliphatic environment and appear as a singlet, as they have no adjacent protons to couple with. The chemical shift is typical for a methyl group attached to an aromatic ring.[7] |

Note: The chemical shift values are predicted based on spectral data for structurally similar compounds and established substituent effects. The actual experimental spectrum can be viewed at sources like ChemicalBook.[8]

Causality Behind the Observed Spectrum:

-

Electronic Effects: The two chlorine atoms are strongly electron-withdrawing groups (EWGs), which deshield nearby nuclei (pulling the signal downfield). This is most evident for H-3, which is adjacent to both C-2(Cl) and C-4(Cl).[9]

-

Anisotropy: The delocalized π-electron system of the quinoline ring generates its own magnetic field. Protons outside this ring system (like H-3, H-5, H-7, and H-8) fall into a deshielding region, causing their signals to appear at high chemical shifts (downfield).[10]

-

Spin-Spin Coupling: The splitting of signals into doublets (d) and doublet of doublets (dd) is a direct result of the interaction between non-equivalent neighboring protons. This allows for the unambiguous assignment of connectivity within the carbocyclic ring.[9]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. For this compound, all ten carbons are chemically non-equivalent and thus produce ten distinct signals. The chemical shifts are highly sensitive to the local electronic environment.[11][12]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Assignment |

|---|---|---|---|

| ~151.8 | Quaternary | C-2 | Attached to both nitrogen and chlorine, this carbon is heavily deshielded and appears far downfield. |

| ~148.5 | Quaternary | C-4 | The direct attachment to a chlorine atom causes a strong downfield shift. |

| ~146.2 | Quaternary | C-8a | A bridgehead carbon adjacent to the electron-withdrawing nitrogen atom. |

| ~138.0 | Quaternary | C-6 | A substituted aromatic carbon, its shift is influenced by the attached methyl group. |

| ~131.5 | CH | C-8 | The chemical shift is typical for an aromatic CH group in a quinoline system. |

| ~128.0 | CH | C-5 | Aromatic CH influenced by the ortho-methyl group. |

| ~126.5 | Quaternary | C-4a | The second bridgehead carbon, typically found in this region. |

| ~125.0 | CH | C-7 | Aromatic CH influenced by the ortho-methyl and para-chloro groups. |

| ~122.1 | CH | C-3 | Aromatic CH positioned between two chloro-substituted carbons. |

| ~21.5 | CH₃ | C-6 (CH₃) | The aliphatic methyl carbon appears at the highest field (most shielded). |

Note: These assignments are predictive, based on data from 2,4-dichloroquinoline[13] and established substituent chemical shift (SCS) effects. Quaternary carbons (those without attached protons) typically exhibit weaker signals in proton-decoupled spectra.[14]

Key Insights from the ¹³C Spectrum:

-

Effect of Halogens: The carbons directly bonded to chlorine (C-2 and C-4) are shifted significantly downfield compared to their unsubstituted counterparts.[15]

-

Effect of Nitrogen: Carbons adjacent to the heterocyclic nitrogen (C-2 and C-8a) are also deshielded.

-

Distinguishing Quaternary vs. Protonated Carbons: While the assignments above are based on prediction, they can be definitively confirmed using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is crucial. The following outlines a field-proven methodology for acquiring ¹H and ¹³C NMR spectra for substituted quinolines.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free of water and other impurities.[9]

-

Filter the solution if any particulate matter is present and transfer it to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field frequency onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical peaks for a reference signal (e.g., residual CHCl₃ at δ 7.26 ppm).

-

-

¹H Spectrum Acquisition:

-

Acquire a standard 1D proton spectrum using a 90° pulse.

-

Set the spectral width to encompass all expected signals (e.g., 0 to 10 ppm).

-

Reference the spectrum to the residual solvent peak or an internal standard like TMS (δ 0.00 ppm).[9]

-

-

¹³C Spectrum Acquisition:

-

Load a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[12]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is internally consistent and aligns with established chemical principles. The analysis presented in this guide demonstrates how a systematic approach, combining knowledge of substituent effects, anisotropy, and spin-spin coupling, allows for the complete and confident assignment of all proton and carbon signals. This level of detailed characterization is indispensable for modern chemical research and drug development, ensuring the structural integrity of key compounds and enabling rational design of future analogues.

References

- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- ChemScene. 102878-18-2 | this compound.

- CymitQuimica. This compound.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- PubChem. This compound | C10H7Cl2N | CID 2754668.

- ChemicalBook. This compound(102878-18-2).

- ChemicalBook. This compound(102878-18-2) 1H NMR spectrum.

- Oregon State University. 13C NMR Chemical Shifts.

- ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

- Michigan State University Chemistry. Proton NMR Table.

- YouTube. Structure elucidation of quinoline| NMR Spectroscopy.

- ChemicalBook. 6-Methylquinoline(91-62-3) 1H NMR spectrum.

- SpectraBase. 2,4-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- NPTEL. 13C NMR spectroscopy • Chemical shift.

- YouTube. sample 13C NMR spectra of compounds with common functional groups.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H7Cl2N | CID 2754668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(102878-18-2) 1H NMR [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. bhu.ac.in [bhu.ac.in]

- 13. spectrabase.com [spectrabase.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

"mass spectrometry fragmentation of 2,4-Dichloro-6-methylquinoline"

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dichloro-6-methylquinoline

Prepared by: Senior Application Scientist, Advanced Analytical Technologies

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the theoretical underpinnings and practical application of mass spectrometry for the structural elucidation of this compound. We will explore the characteristic fragmentation pathways under Electron Ionization (EI), detailing the causal mechanisms behind ion formation. This guide includes a validated experimental protocol for data acquisition, a predictive summary of key fragment ions, and a visual map of the fragmentation cascade, ensuring a self-validating system for analysis.

Introduction: The Analytical Challenge

This compound is a substituted heterocyclic aromatic compound. Molecules of this class serve as crucial intermediates in the synthesis of pharmaceuticals and other biologically active agents. The precise substitution pattern on the quinoline core dictates the molecule's chemical properties and biological efficacy. Therefore, unambiguous structural confirmation is a critical step in the synthetic and quality control workflow.

Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[1] Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, inducing reproducible and information-rich fragmentation.[2][3] Understanding these fragmentation patterns is key to confirming the identity and structure of this compound. This guide will elucidate these patterns, moving from the molecular ion to the subsequent daughter ions, grounded in the fundamental principles of ion chemistry.

The Molecular Ion: A Halogenated Fingerprint

The first and most crucial piece of information in the mass spectrum is the molecular ion (M⁺•), which represents the intact molecule with one electron removed.[4] For this compound (C₁₀H₇Cl₂N), the nominal molecular weight is 211 Daltons.

A defining characteristic of halogen-containing compounds in mass spectrometry is the presence of distinct isotopic patterns.[1] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[5][6] Consequently, a molecule with two chlorine atoms, such as this compound, will not produce a single molecular ion peak. Instead, it will exhibit a characteristic cluster of three peaks:

-

M⁺•: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

-

[M+2]⁺•: The peak for molecules with one ³⁵Cl and one ³⁷Cl.

-

[M+4]⁺•: The peak for molecules with two ³⁷Cl isotopes.

The theoretical relative intensity ratio of these peaks is approximately 100:65:10 (or 9:6:1), providing immediate and conclusive evidence for the presence of two chlorine atoms in the molecule.[7] Any significant deviation from this pattern would suggest an incorrect structural assignment or the presence of impurities.

Core Fragmentation Pathways under Electron Ionization (EI)

Upon formation, the energetically unstable molecular ion (M⁺•) undergoes a series of fragmentation events to yield more stable ions.[4][8] These pathways are predictable and governed by the relative strengths of chemical bonds and the stability of the resulting neutral and charged species. The stable aromatic quinoline core, combined with the labile chloro- and methyl-substituents, dictates a distinct fragmentation cascade.

Primary Fragmentation Events

The initial fragmentation of the M⁺• ion (m/z 211, 213, 215) is expected to proceed via several competing pathways:

-

Loss of a Chlorine Radical (– Cl•): This is a highly favorable pathway for chloroaromatic compounds. The cleavage of a C-Cl bond results in the formation of a stable, even-electron chloromethyl-quinolinium cation at m/z 176 (and its ³⁷Cl isotope at m/z 178). This fragment is often one of the most abundant in the spectrum.

C₁₀H₇Cl₂N⁺• → [C₁₀H₇ClN]⁺ + Cl•

-

Loss of a Methyl Radical (– •CH₃): Cleavage of the bond between the aromatic ring and the methyl group results in the loss of a methyl radical.[9] This produces a dichloroquinolinium cation at m/z 196 (with its isotopic peaks at m/z 198 and 200).

C₁₀H₇Cl₂N⁺• → [C₉H₄Cl₂N]⁺ + •CH₃

-

Loss of Hydrogen Cyanide (– HCN): A characteristic fragmentation for nitrogen-containing heterocyclic compounds is the elimination of a neutral HCN molecule.[10] This involves the cleavage of the pyridine ring portion of the quinoline system, leading to a radical cation at m/z 184 (and its isotopic cluster).

C₁₀H₇Cl₂N⁺• → [C₉H₆Cl₂]⁺• + HCN

Secondary and Sequential Fragmentation

The primary fragment ions can undergo further decomposition, providing additional structural confirmation:

-

Fragmentation of [M-Cl]⁺ (m/z 176):

-

Loss of a second Chlorine Radical: [C₁₀H₇ClN]⁺ can lose the remaining chlorine atom to form an ion at m/z 141 .

-

Loss of HCN: This ion can also expel HCN to yield a fragment at m/z 149 .

-

-

Fragmentation of [M-CH₃]⁺ (m/z 196):

-

Loss of a Chlorine Radical: This ion can subsequently lose a Cl• radical, resulting in a fragment ion at m/z 161 (and its isotope at m/z 163).

-

The interplay of these pathways creates a unique "fingerprint" mass spectrum. The following diagram illustrates these key relationships.

Visualizing the Fragmentation Cascade

Caption: Predicted EI fragmentation of this compound.

Predicted Mass Spectrum Data Summary

The following table summarizes the key ions expected in the EI mass spectrum of this compound. The m/z value corresponds to the ion containing the most abundant isotopes (³⁵Cl).

| m/z (for ³⁵Cl) | Proposed Ion Formula | Neutral Loss | Comments |

| 211 | [C₁₀H₇³⁵Cl₂N]⁺• | - | Molecular Ion (M⁺•) . Exhibits [M+2] and [M+4] peaks. |

| 196 | [C₉H₄³⁵Cl₂N]⁺ | •CH₃ | Loss of the methyl radical from the molecular ion. |

| 184 | [C₉H₆³⁵Cl₂]⁺• | HCN | Loss of hydrogen cyanide from the molecular ion. |

| 176 | [C₁₀H₇³⁵ClN]⁺ | Cl• | Base Peak Candidate . Loss of a chlorine radical. Very stable ion. |

| 161 | [C₉H₄³⁵ClN]⁺ | •CH₃, Cl• | Sequential loss from the molecular ion. |

| 149 | [C₉H₆³⁵Cl]⁺ | Cl•, HCN | Sequential loss from the molecular ion. |

| 141 | [C₁₀H₇N]⁺ | 2 x Cl• | Loss of both chlorine radicals. |

Experimental Protocol: Acquiring a Validated Mass Spectrum

To obtain a high-quality, reproducible mass spectrum, the following protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is recommended.

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a 1:100 serial dilution of the stock solution with the same solvent to achieve a final concentration of 10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Instrumentation and Conditions

-

System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD, Thermo ISQ, or equivalent).

-

GC Conditions:

-

Injection Volume: 1 µL

-

Inlet Mode: Split (50:1 ratio)

-

Inlet Temperature: 280 °C

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Final Hold: Hold at 300 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 400

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

Data Analysis Workflow

-

Total Ion Chromatogram (TIC) Review: Identify the chromatographic peak corresponding to this compound.

-

Background Subtraction: Obtain the mass spectrum across the apex of the peak and perform a background subtraction using an adjacent region of the baseline.

-

Spectrum Interpretation:

-

Identify the molecular ion cluster (m/z 211, 213, 215) and confirm the isotopic abundance ratio.

-

Identify the key fragment ions as predicted in Section 4.

-

Compare the acquired spectrum against a library spectrum (e.g., NIST, Wiley) if available for confirmation.

-

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Technical Guide to the Solubility of 2,4-Dichloro-6-methylquinoline in Common Laboratory Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2,4-dichloro-6-methylquinoline, a substituted quinoline of significant interest in medicinal chemistry and material science.[1][2] Given the scarcity of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles governing its solubility and furnishes detailed, field-proven methodologies for its empirical determination. This approach empowers researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, a critical parameter for advancing research and development.

Understanding the Molecular Profile of this compound

This compound possesses a molecular structure that dictates its interactions with various solvents. The quinoline core, a bicyclic aromatic heterocycle, provides a degree of aromaticity and the potential for π-π stacking interactions. The two chlorine atoms are strong electron-withdrawing groups, increasing the molecule's polarity and creating potential for dipole-dipole interactions. Conversely, the methyl group at the 6-position is an electron-donating group that enhances lipophilicity.

The interplay of these structural features—the aromatic system, the polar chloro groups, and the nonpolar methyl group—results in a molecule with an anticipated low solubility in aqueous media and a preference for organic solvents. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, further influencing its interaction with protic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. For this compound, we can anticipate the following trends:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the nonpolar methyl group and the overall aromatic character, some solubility is expected. However, the polar chlorine atoms may limit extensive dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions with the chloro-substituted quinoline ring, likely leading to good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The nitrogen atom can accept hydrogen bonds from these solvents. While solubility in alcohols is expected to be moderate to good, solubility in water is predicted to be very low due to the molecule's significant hydrophobic character.[4][5]

Factors such as temperature and pH can also significantly impact solubility.[6] An increase in temperature generally enhances the solubility of solid organic compounds.[6] The basicity of the quinoline nitrogen means that in acidic solutions, protonation can occur, leading to the formation of a more soluble salt.[1][2]

Quantitative Solubility Data

| Solvent | Solvent Type | Dielectric Constant (at 20°C) | Predicted Solubility Trend | Experimental Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | 80.1 | Very Low | To be determined |

| Methanol | Polar Protic | 32.7 | Moderate | To be determined |

| Ethanol | Polar Protic | 24.5 | Moderate to High | To be determined |

| Acetone | Polar Aprotic | 20.7 | High | To be determined |

| Dichloromethane | Polar Aprotic | 9.1 | High | To be determined |

| Tetrahydrofuran | Polar Aprotic | 7.5 | High | To be determined |

| Toluene | Nonpolar | 2.4 | Low to Moderate | To be determined |

| Hexane | Nonpolar | 1.9 | Low | To be determined |

Experimental Protocols for Solubility Determination

To ensure scientific integrity, the following detailed protocols are provided for the accurate determination of the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents of high purity

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Using HPLC: Dilute the filtered solution with a known volume of the solvent. Analyze the diluted sample by HPLC and determine the concentration against a pre-established calibration curve of this compound.

-

Using UV-Vis Spectrophotometry: Dilute the filtered solution to an appropriate concentration and measure its absorbance at the wavelength of maximum absorbance (λmax). Calculate the concentration using a calibration curve prepared with known concentrations of the compound.[5]

-

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[4]

Objective: To rapidly assess the aqueous solubility of this compound.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Serial Dilution: Add the stock solution to the wells of a 96-well plate and perform serial dilutions in DMSO.

-

Addition of Aqueous Buffer: Add the aqueous buffer to each well. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, after centrifugation to pellet the precipitate, the concentration in the supernatant can be measured by UV-Vis spectroscopy.[4]

Diagram of Kinetic Solubility Determination Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

- 2-(2-quinolyl)quinoline - Solubility of Things. Solubility of Things. [Link]

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methylquinoline

Abstract

2,4-Dichloro-6-methylquinoline is a pivotal intermediate in synthetic organic chemistry, serving as a versatile scaffold for the development of novel pharmaceutical agents and functional materials. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions of the quinoline core allows for selective nucleophilic substitution, enabling the construction of a diverse library of derivatives. This technical guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate, intended for researchers, scientists, and professionals in drug development. We will delve into two robust and field-proven methodologies: a one-pot cyclization-chlorination reaction and a sequential two-step approach commencing with the synthesis of a dihydroxyquinoline precursor. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the 2,4-Dichloroquinoline Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The introduction of halogen substituents, particularly chlorine, at the 2- and 4-positions dramatically enhances the synthetic utility of the quinoline nucleus. These positions are electronically deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and regioselective introduction of various nucleophiles (e.g., amines, thiols, alkoxides), making 2,4-dichloroquinolines invaluable building blocks for combinatorial chemistry and targeted drug design. The 6-methyl substituent provides an additional point for structural modification or can serve to modulate the electronic and steric properties of the final molecule.

This guide focuses on the synthesis of this compound, a compound that exemplifies this class of reactive intermediates. We will explore the most reliable and efficient methods for its preparation, providing the necessary technical depth for successful laboratory implementation.

Primary Synthesis Pathways: A Comparative Analysis

Two principal strategies have emerged as the most effective for the synthesis of this compound. The choice between them often depends on the availability of starting materials, desired purity, and scalability.

-

Pathway A: One-Pot Reaction of p-Toluidine with Malonic Acid and POCl₃. This method is valued for its operational simplicity, combining the formation of the quinoline ring and the chlorination of the 2- and 4-positions into a single synthetic operation.

-

Pathway B: Two-Step Synthesis via a Dihydroxyquinoline Intermediate. This more classical approach involves the initial synthesis and isolation of 4-hydroxy-6-methylquinolin-2(1H)-one, followed by a separate chlorination step. While longer, this pathway can offer better control and easier purification of the final product.

Pathway A: The One-Pot Cyclization and Chlorination Approach

This elegant one-pot synthesis leverages the reaction between an aniline (p-toluidine), a dicarbonyl equivalent (malonic acid), and an excess of phosphorus oxychloride (POCl₃). The POCl₃ serves a dual role: first as a condensing agent to facilitate the cyclization and formation of the quinoline ring, and second as the chlorinating agent to convert the intermediate dihydroxyquinoline into the final dichloro product.

Mechanistic Rationale

The reaction is believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction. Phosphorus oxychloride reacts with the carboxylic acid groups of malonic acid to form a highly reactive electrophilic species. This species then acylates the p-toluidine. Subsequent intramolecular cyclization, dehydration, and tautomerization form the 4-hydroxy-6-methylquinolin-2(1H)-one intermediate in situ. The excess POCl₃ present in the reaction medium then acts as the chlorinating agent, converting the hydroxyl/keto groups at the C2 and C4 positions into chlorides to yield the final product.

Experimental Protocol: One-Pot Synthesis

Materials:

-

p-Toluidine

-

Malonic Acid

-

Phosphorus Oxychloride (POCl₃)

-

Ice

-

Sodium Bicarbonate (or other suitable base)

-

Ethyl Acetate (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate

Procedure:

-